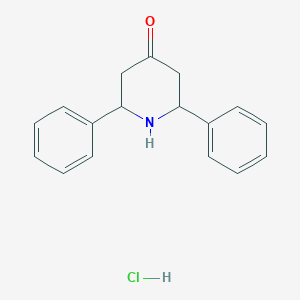

2,6-Diphenylpiperidin-4-one hydrochloride

説明

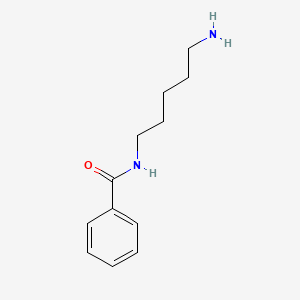

“2,6-Diphenylpiperidin-4-one hydrochloride” is a chemical compound with the molecular formula C17H18ClNO . It is a derivative of piperidone, which is of particular interest due to its unique biochemical properties .

Synthesis Analysis

Piperidones, including “2,6-Diphenylpiperidin-4-one hydrochloride”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .

Molecular Structure Analysis

The molecular structure of “2,6-Diphenylpiperidin-4-one hydrochloride” consists of 17 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact mass of the molecule is 287.1076919 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Diphenylpiperidin-4-one hydrochloride” include a molecular weight of 287.8 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 2 . The topological polar surface area is 29.1 Ų .

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-Diphenylpiperidin-4-one hydrochloride, focusing on six unique fields:

Pharmaceutical Development

2,6-Diphenylpiperidin-4-one hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural framework is utilized in the development of drugs targeting neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. The compound’s ability to interact with neurotransmitter receptors makes it valuable in designing medications that modulate brain activity .

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Studies have demonstrated that derivatives of 2,6-Diphenylpiperidin-4-one can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing new anticancer therapies . Researchers are exploring its efficacy against various cancer types, including breast and lung cancer.

Antimicrobial Agents

2,6-Diphenylpiperidin-4-one hydrochloride is also being investigated for its antimicrobial properties. It has been found to exhibit significant activity against a range of bacterial and fungal pathogens. This makes it a potential lead compound for developing new antibiotics and antifungal agents, which are crucial in the fight against antibiotic-resistant infections .

Organic Synthesis

In organic chemistry, 2,6-Diphenylpiperidin-4-one hydrochloride serves as a versatile building block for synthesizing complex molecules. Its stable structure and reactivity make it suitable for various chemical reactions, including cyclization and condensation processes. This utility in organic synthesis is valuable for creating new materials and compounds for industrial applications .

Catalysis

The compound is used as a ligand in catalytic processes. Its unique structure allows it to form stable complexes with transition metals, which can then be used as catalysts in various chemical reactions. These catalytic systems are employed in the synthesis of fine chemicals, pharmaceuticals, and polymers, enhancing the efficiency and selectivity of these processes .

Material Science

2,6-Diphenylpiperidin-4-one hydrochloride is explored in material science for its potential to form novel polymers and materials. Its incorporation into polymeric structures can impart desirable properties such as increased thermal stability and mechanical strength. These materials have applications in coatings, adhesives, and high-performance composites .

将来の方向性

Piperidones, including “2,6-Diphenylpiperidin-4-one hydrochloride”, have been synthesized to study their biological activity . They have been found to possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties . Therefore, future research may focus on exploring these properties further and developing new applications for piperidone derivatives.

作用機序

Target of Action

Similar compounds have been studied for their interaction with proteins ofHelicobacter pylori, which causes peptic ulcer disease .

Mode of Action

It’s known that the compound can undergo reactions on its nitrogen atom, carbonyl functional group, or methylene group adjacent to the carbonyl group .

Result of Action

Similar compounds have been studied for their inhibitory effects on the corrosion of mild steel in 1 m hydrochloric acid .

Action Environment

The action of 2,6-Diphenylpiperidin-4-one hydrochloride can be influenced by various environmental factors. For instance, the inhibitory efficiency of similar compounds on mild steel corrosion was found to increase with the concentration of the compound and decrease with the increase of temperature .

特性

IUPAC Name |

2,6-diphenylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO.ClH/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14;/h1-10,16-18H,11-12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUVTRXIDOSUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diphenylpiperidin-4-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}prop-2-enoate](/img/structure/B3272517.png)

![4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3272532.png)

![3-(6-Chloro-imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B3272545.png)

![[(1R,2S)-2-aminocyclohexyl]methanol](/img/structure/B3272559.png)